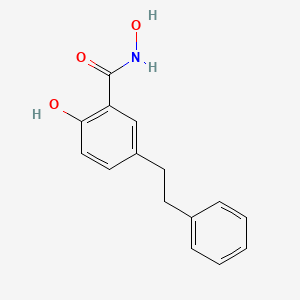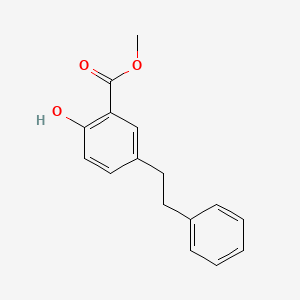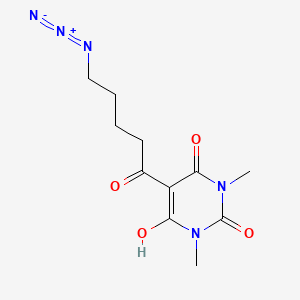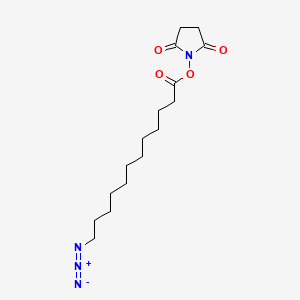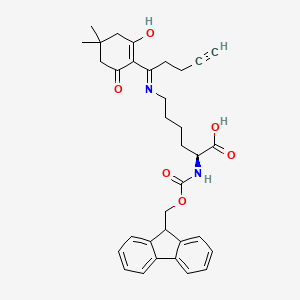
Fmoc-L-Arg(Bzl)(Pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-Arg(Bzl)(Pbf)-OH” is a type of resin used in peptide synthesis . It’s often used in solid-phase peptide synthesis (SPPS), a method used to create peptides .
Synthesis Analysis
The synthesis of peptides using “this compound” involves attaching the Fmoc-protected amino acid to a resin, followed by a series of deprotection and coupling steps . The quality of this resin has been confirmed by the successful synthesis of a 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55), with an Fmoc-Val-Wang resin made from the same batch of base resin .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically those associated with peptide synthesis. This includes the coupling of amino acids and the removal of protecting groups .Physical and Chemical Properties Analysis
“this compound” appears as white, beige or yellow beads . It has a loading of 0.30 - 0.80 mmol/g and a particle size of approximately 100 - 200 mesh .作用機序
Target of Action
Fmoc-L-Arg(Bzl)(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the arginine residue . The role of this compound is to provide a protected form of the arginine amino acid that can be incorporated into the peptide chain and later deprotected .
Mode of Action
The compound this compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group of the compound is removed, allowing the free amine group of the arginine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Bzl and Pbf groups remain attached to the arginine residue during this process, protecting the guanidine group of the arginine from reacting .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of peptides . The compound allows for the specific incorporation of the arginine residue into the peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its stability and solubility, can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine residue into the peptide chain . This can influence the biological activity of the peptide, as arginine is often involved in protein-protein interactions and can carry a positive charge at physiological pH .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the Fmoc deprotection and peptide bond formation processes . Additionally, the choice of solvent can affect the solubility of the compound and thus the efficiency of the reaction .
Safety and Hazards
特性
IUPAC Name |
(2S)-5-[[N'-benzyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O7S/c1-25-26(2)37(27(3)33-22-41(4,5)52-36(25)33)53(49,50)45-39(43-23-28-14-7-6-8-15-28)42-21-13-20-35(38(46)47)44-40(48)51-24-34-31-18-11-9-16-29(31)30-17-10-12-19-32(30)34/h6-12,14-19,34-35H,13,20-24H2,1-5H3,(H,44,48)(H,46,47)(H2,42,43,45)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHHMKBTYTFRC-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

